Evidence Item 1: α-Glucosidase Inhibitory Potency Class Benchmarking Against the 5,6-Diphenyl Series and Acarbose
The target compound belongs to the same thioacetamide pharmacophore as the 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide series, in which all 17 congeners (5a–5q) exhibited α-glucosidase IC50 values of 12.46 ± 0.13 to 72.68 ± 0.20 μM, representing a >65-fold improvement over the clinical standard acarbose (IC50 = 817.38 ± 6.27 μM) [1]. The N-aryl substituent is the dominant potency driver: the 4-nitro derivative (5j, IC50 = 12.46 μM) is ~5.8-fold more potent than the unsubstituted phenyl derivative (5a). The target compound's N-(1-phenylethyl) group—a branched, chiral alkyl-aryl substituent not represented in the 5a–5q panel—is predicted by SAR extrapolation to modulate potency within the 12–73 μM range, but with a distinct steric and stereoelectronic profile. This substituent differentiation defines a unique SAR data point absent from published readouts.
| Evidence Dimension | α-glucosidase inhibition (IC50) – class benchmark |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within the class range of 12.46–72.68 μM based on shared pharmacophore [1]. |
| Comparator Or Baseline | 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide series: IC50 range = 12.46 ± 0.13 to 72.68 ± 0.20 μM; acarbose IC50 = 817.38 ± 6.27 μM [1]. |
| Quantified Difference | Class-wide potency advantage over acarbose: 11.2-fold to 65.6-fold. Within-series N-substituent effect: up to 5.8-fold (5j vs. 5a). |
| Conditions | In vitro α-glucosidase enzyme inhibition assay (source organism not specified in abstract); acarbose as positive control [1]. |
Why This Matters
For antidiabetic lead discovery programs, the target compound provides an uncharacterized N-substitution data point within a validated sub-micromolar-to-low-micromolar class, enabling novel SAR exploration not achievable with existing panel compounds.
- [1] Wang G, Li X, Wang J, et al. Synthesis, molecular docking and α-glucosidase inhibition of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides. Bioorg Med Chem Lett. 2017;27(5):1115-1118. doi:10.1016/j.bmcl.2017.01.094. View Source
